
2,3-Dichloro-1,5-dimethylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-1,5-dimethylnaphthalene is an organic compound with the molecular formula C12H10Cl2. It belongs to the class of naphthalene derivatives, which are known for their aromatic properties and diverse applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-1,5-dimethylnaphthalene typically involves the chlorination of 1,5-dimethylnaphthalene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2 and 3 positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-1,5-dimethylnaphthalene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to produce partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol as a solvent.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Partially or fully reduced naphthalene derivatives.
Substitution: Methoxy-substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-1,5-dimethylnaphthalene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-1,5-dimethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dimethylnaphthalene: A similar compound with two methyl groups at the 1 and 5 positions, lacking chlorine atoms.
1,4-Dimethylnaphthalene: Another similar compound with methyl groups at the 1 and 4 positions.
2,3-Dimethylnaphthalene: A compound with methyl groups at the 2 and 3 positions, without chlorine atoms
Uniqueness
2,3-Dichloro-1,5-dimethylnaphthalene is unique due to the presence of chlorine atoms at the 2 and 3 positions, which significantly influence its chemical reactivity and physical properties. The chlorinated positions make it more reactive in substitution reactions and provide distinct electronic properties compared to its non-chlorinated counterparts .
Eigenschaften
CAS-Nummer |
62955-94-6 |
|---|---|
Molekularformel |
C12H10Cl2 |
Molekulargewicht |
225.11 g/mol |
IUPAC-Name |
2,3-dichloro-1,5-dimethylnaphthalene |
InChI |
InChI=1S/C12H10Cl2/c1-7-4-3-5-9-8(2)12(14)11(13)6-10(7)9/h3-6H,1-2H3 |
InChI-Schlüssel |
QHTQFVFGKNZHGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C(=C(C2=CC=C1)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


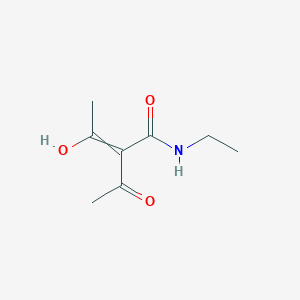
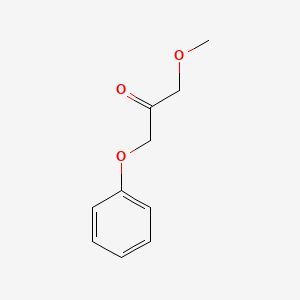

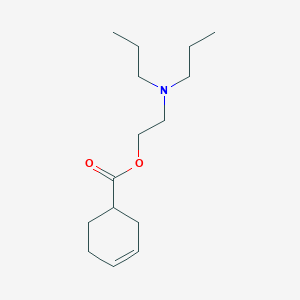
![1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol](/img/structure/B14510881.png)
![2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14510889.png)
![1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14510892.png)

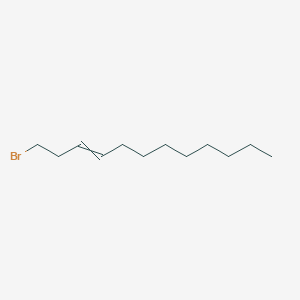
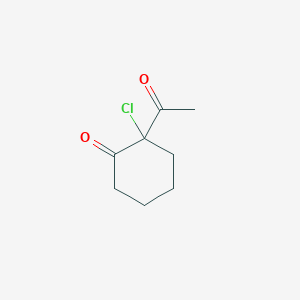

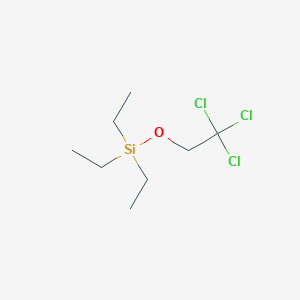
![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)
![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)
